BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Analysis of Atomic Oxygen
Resistant Polymers for Aerospace Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Atomic oxygen

Cat. No.: B103892

For researchers, scientists, and drug development professionals operating in the aerospace
sector, the selection of materials capable of withstanding the harsh environment of Low Earth
Orbit (LEO) is paramount. Atomic oxygen (AO) is a primary cause of material degradation in
LEO, leading to erosion and a decline in the performance of spacecraft components. This guide
provides a comparative study of different polymers engineered for AO resistance, supported by
experimental data and detailed methodologies to aid in the selection of optimal materials for

specific applications.

Performance Comparison of Atomic Oxygen
Resistant Polymers

The resistance of a polymer to atomic oxygen is primarily quantified by its erosion yield (Ey),
which is the volume of material lost per incident oxygen atom, typically expressed in cm3/atom.
A lower erosion yield indicates higher resistance to AO. This section compares the erosion
yields of several key polymers used in aerospace applications.
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Testing Erosion
Trade . AO Fluence ]
Polymer Environmen Yield (Ey) Reference
Name/Type (atoms/cm?)
t (cm3/atom)
o LEO (MISSE
Polyimide Kapton® HN 2) 8.43 x 10% 2.81x 1024 [1][2]
o Ground-
Polyimide Kapton® H 8.0 x 101° 3.0x 102 [3]
based
1.17x 107
POSS- 7 wt% SisO12  Ground-
o 3.563 x 102° (3.3% of [4]
Polyimide SC based
Kapton H)
_ 156 x1072®
POSS- 7 wt% SisO11 Ground-
o 4.10 x 102° (3.8% of [4]
Polyimide MC based
Kapton H)
POSS- Ground-
o POSS-PI-30 2.51 x 102 1.64 x 1026 [5]
Polyimide based
Fluorinated
Ethylene Teflon® FEP LEO (LDEF) High Fluence  3.64 x 1072 [6]
Propylene
Fluorinated
LEO (MISSE
Ethylene Teflon® FEP 2) 8.43 x 10% 2.00 x 10~ [1]
Propylene
Polysiloxane/
POSS Hybrid Ground-
_ - 15x 102 5.13x 10-26 [7]
Coating on based
Kapton
Al203 Coated )
Ground- Essentially
POSS- - - [8]
o based zero
Polyimide
Key Observations:
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» Kapton® polyimide, a widely used material in spacecraft construction, serves as a baseline
for comparison and exhibits a relatively high erosion yield.[1][2][3]

e Polyhedral Oligomeric Silsesquioxane (POSS) modified polyimides demonstrate significantly
improved AO resistance. The incorporation of POSS into the polyimide matrix leads to the
formation of a protective silica (SiOx) passivation layer upon exposure to atomic oxygen,
which dramatically reduces the erosion yield by up to two orders of magnitude compared to
neat Kapton®.[4][5][9][10] The level of AO resistance in POSS-polyimides is dependent on
the POSS loading concentration.[4][5]

o Teflon® FEP (Fluorinated Ethylene Propylene), another commonly used spacecraft material,
inherently possesses a higher resistance to atomic oxygen than Kapton®.[1][6]

e Protective coatings, such as polysiloxane/POSS hybrids and aluminum oxide (Al20s) applied
via atomic layer deposition, offer exceptional protection against atomic oxygen, with erosion
yields approaching zero in the case of Al20s coatings.[7][8]

Experimental Protocols

A standardized approach to testing the atomic oxygen resistance of materials is crucial for
obtaining comparable and reliable data. The following protocols are based on established
methods and standards, such as ASTM E2089.[11][12][13][14][15]

Atomic Oxygen Exposure

Objective: To expose material samples to a controlled flux of atomic oxygen that simulates the

LEO environment.
Methodology:

 Facility: The exposure is conducted in a high-vacuum chamber equipped with an atomic
oxygen source. Common sources include plasma ashers, ion sources, and laser detonation

sources.
e Sample Preparation:

o Samples are cut to a standard size (e.g., 1-inch diameter discs).
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o Prior to exposure, samples are thoroughly cleaned to remove any surface contaminants.

o The initial mass of each sample is precisely measured using a microbalance after a
dehydration process (e.g., vacuum baking) to ensure a consistent hydration state.[16][17]

o Exposure Conditions:

o Atomic Oxygen Energy: Typically around 5 eV to simulate the orbital velocity of
spacecratft.

o Atomic Oxygen Flux: The rate of atomic oxygen arrival at the sample surface, usually in
the range of 10'* to 10%® atoms/(cm2s).

o Fluence: The total number of atomic oxygen atoms impacting the sample surface over
the exposure duration. This is a critical parameter and is often determined using a
Kapton® H witness sample with a known erosion yield.[18]

o Vacuum: The background pressure in the chamber is maintained at a high vacuum to
minimize contamination.

e Procedure:

[e]

Mount the prepared samples and a Kapton® H witness sample in the exposure chamber.

o

Evacuate the chamber to the required base pressure.

[¢]

Activate the atomic oxygen source and expose the samples for a predetermined duration
to achieve the target fluence.

[¢]

Continuously monitor and record the exposure parameters.

o

After exposure, vent the chamber and carefully remove the samples.

Mass Loss Measurement

Objective: To quantify the amount of material eroded by atomic oxygen.

Methodology:
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 Instrumentation: A high-precision microbalance is used for all mass measurements.
e Procedure:

o After AO exposure, the samples are again subjected to the same dehydration process
used for the pre-exposure mass measurement to ensure consistency.

o The final mass of each dehydrated sample is measured.

o The mass loss (AM) is calculated as the difference between the initial and final masses.

Calculation of Erosion Yield (Ey)

Objective: To determine the volume of material lost per incident oxygen atom.
Methodology:

The erosion yield is calculated using the following formula:
Eyv=AM/(A*p*F)

Where:

AM is the mass loss of the sample (g).

A is the exposed surface area of the sample (cm?2).

p is the density of the sample material (g/cm3).

F is the atomic oxygen fluence (atoms/cm?2), determined from the mass loss of the Kapton®
H witness sample.

Surface Analysis Techniques

Objective: To characterize the morphological and chemical changes on the polymer surface
after AO exposure.

e Scanning Electron Microscopy (SEM): Used to visualize the surface topography and identify
features such as erosion cones, pitting, and cracking.
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o X-ray Photoelectron Spectroscopy (XPS): Employed to determine the elemental composition
of the surface and to confirm the formation of protective passivation layers (e.g., SiOx on
POSS-polyimides).

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the atomic oxygen
resistance of polymers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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